molecular formula C46H43N9O13S2 B12319626 N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide

N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide

Cat. No.: B12319626
M. Wt: 994.0 g/mol
InChI Key: VQQNHJXHAIFTAU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring multiple functional groups, including:

  • Indole moieties modified with 2-nitrophenylsulfonyl groups at the 1-position.
  • A piperidine-3-carboxamide core with a diazo-3-oxobutanoyl substituent.
  • tert-butylamino and methyl groups contributing to steric and electronic modulation.

Its synthesis and characterization likely employ advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography, as seen in analogous studies on indole derivatives and sulfonamide-containing compounds .

Properties

Molecular Formula

C46H43N9O13S2

Molecular Weight

994.0 g/mol

IUPAC Name

N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide

InChI

InChI=1S/C46H43N9O13S2/c1-28(56)39(49-47)42(58)50-24-14-23-46(5,43(50)59)44(60)51(25-29-26-52(33-17-8-6-15-30(29)33)69(65,66)37-21-12-10-19-35(37)54(61)62)40(41(57)48-45(2,3)4)32-27-53(34-18-9-7-16-31(32)34)70(67,68)38-22-13-11-20-36(38)55(63)64/h6-13,15-22,26-27,40H,14,23-25H2,1-5H3,(H,48,57)

InChI Key

VQQNHJXHAIFTAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)N1CCCC(C1=O)(C)C(=O)N(CC2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(C5=CN(C6=CC=CC=C65)S(=O)(=O)C7=CC=CC=C7[N+](=O)[O-])C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-O,O-Diacetylbritannilactone can be synthesized through the acetylation of britannilactone. The typical synthetic route involves the reaction of britannilactone with acetic anhydride in the presence of an acid catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1,6-O,O-diacetylbritannilactone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,6-O,O-Diacetylbritannilactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Indole-based sulfonamides
Compounds like 1-(2-nitrophenyl)sulfonylindole derivatives share structural motifs with the target molecule. Key differences include:

  • Substituent complexity: The target compound integrates two indole-sulfonyl groups and a diazo-acyl moiety, unlike simpler analogues such as Zygocaperoside (a triterpenoid sulfonate) or pheromones like (E)-7-Decenila acetate .
  • Steric effects: The tert-butylamino group and piperidine ring enhance steric hindrance compared to linear aliphatic chains in pheromones .

B.

Physicochemical and Spectroscopic Properties

Property Target Compound Zygocaperoside (E)-7-Decenila Acetate
Molecular Weight ~1200–1300 (estimated) 634.8 198.3
Key Functional Groups Indole-sulfonyl, diazo, piperidine Triterpenoid sulfonate Acetate ester, alkene
Spectroscopic Data Expected: <sup>1</sup>H-NMR δ 7–9 (aromatic), δ 1.2 (tert-butyl) <sup>13</sup>C-NMR δ 180 (sulfonate) MS: m/z 198 [M+H]<sup>+</sup>

Environmental and Regulatory Considerations

For example, revisions for zinc and lead compounds in TRI highlight stringent reporting requirements for sulfonamide analogues .

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